molecular formula C18H20N2O4S B3696576 4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Cat. No.: B3696576
M. Wt: 360.4 g/mol
InChI Key: RCCXVWUMNGREEX-UHFFFAOYSA-N
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Description

4-Methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is a benzamide derivative characterized by a methoxy-substituted benzamide core linked to a phenyl ring bearing a pyrrolidinylsulfonyl group.

Properties

IUPAC Name

4-methoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-24-16-8-4-14(5-9-16)18(21)19-15-6-10-17(11-7-15)25(22,23)20-12-2-3-13-20/h4-11H,2-3,12-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCXVWUMNGREEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-methoxybenzoic acid with an appropriate amine, such as aniline, under dehydrating conditions using reagents like thionyl chloride or phosphorus trichloride.

    Introduction of the Pyrrolidinylsulfonyl Group: The next step involves the introduction of the pyrrolidinylsulfonyl group. This can be achieved by reacting the intermediate benzamide with pyrrolidine and a sulfonylating agent such as sulfonyl chloride under basic conditions.

    Final Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pyrrolidinylsulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Notable Biological Activities Reference ID
4-Methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide (Target) Benzamide Methoxy, pyrrolidinylsulfonyl ~381.45* Inferred enzyme inhibition -
4-Methoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzamide Benzamide Methoxy, piperidinylpyridazine 388.47 Potential kinase inhibition
4-(Pyrrolidin-1-ylsulfonyl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)benzamide Benzamide Pyrrolidinylsulfonyl, tetrazolylmethyl Not reported Antimicrobial, industrial applications
N-(4-Fluorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide Benzamide Fluorophenyl, methylsulfonylamino 322.35 Synthetic intermediate
5-Amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(3-morpholin-4-ylpropyl)pyrrol-3-one Thiazole-pyrrolidone Methoxy, morpholine, thiazole Not reported Antibacterial, AChE inhibition

*Calculated based on molecular formula (C19H21N3O4S).

Key Observations:
  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidinylsulfonyl group (5-membered ring) offers greater conformational flexibility compared to the piperidinylpyridazine in , which may enhance binding to shallow enzyme pockets.
  • Methoxy Group : Common in all methoxy-substituted analogs, this group increases lipophilicity and influences membrane permeability .
  • Tetrazole vs.

Physicochemical Properties

  • Solubility : The pyrrolidinylsulfonyl group enhances aqueous solubility compared to morpholine-sulfonyl analogs (e.g., ).

Biological Activity

4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide (CAS Number: 315249-29-7) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC24H22N2O5S
Molecular Weight450.51 g/mol
Melting PointN/A
DensityN/A
Boiling PointN/A
LogP3.02050

This compound features a methoxy group, a sulfonyl moiety, and a pyrrolidine ring, which may contribute to its biological activities.

Antiviral Properties

Research indicates that derivatives of benzamide, including those related to this compound, exhibit antiviral properties. A study highlighted the broad-spectrum antiviral effects of N-phenylbenzamide derivatives against various viruses such as HIV-1 and HCV by enhancing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .

The proposed mechanism of action for these compounds involves the modulation of intracellular pathways that enhance the expression of A3G. This increase in A3G levels is crucial for inhibiting the replication of viruses like HBV (Hepatitis B Virus) and may also extend to other viral infections .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • In vitro tests have demonstrated that compounds similar to this compound can inhibit HBV replication effectively. The compounds were tested on HepG2 cells, showing significant antiviral activity correlated with increased A3G levels .
  • In Vivo Studies :
    • Animal models, particularly those using duck HBV (DHBV), have been employed to assess the antiviral efficacy of these compounds. Results indicated substantial inhibition of HBV replication in treated subjects, suggesting potential therapeutic applications for drug-resistant strains of HBV .

Safety and Toxicity Profile

While specific toxicity data for this compound is limited, related studies on benzamide derivatives indicate a need for thorough pharmacokinetic profiling to evaluate safety margins. Acute toxicity assessments in rodent models have been conducted for similar compounds, which could provide insights into the safety profile of this compound .

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, and how can yields be optimized?

The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. Key steps include:

  • Sulfonylation : Introducing the pyrrolidinylsulfonyl group via reaction of 4-aminophenylsulfonyl chloride with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) .
  • Amidation : Coupling the sulfonylated intermediate with 4-methoxybenzoic acid using carbodiimide coupling agents (e.g., EDCI/HOBt) .
    Optimization strategies :
  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to improve final yield .

Q. How can the molecular structure of this compound be validated?

  • Spectroscopic techniques :
    • NMR : Confirm methoxy (δ ~3.8 ppm in 1^1H NMR) and pyrrolidinyl protons (δ ~1.5–3.0 ppm). The sulfonyl group adjacent to the phenyl ring causes deshielding in 13^{13}C NMR (C-SO2_2 at ~125–135 ppm) .
    • Mass spectrometry (ESI-MS) : Verify molecular ion [M+H]+^+ and fragmentation patterns matching the sulfonamide and benzamide groups .
  • X-ray crystallography : Resolve crystal packing and confirm hydrogen bonding between the amide and sulfonyl groups (if single crystals are obtainable) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidinylsulfonyl or methoxy groups influence bioactivity?

  • Pyrrolidinylsulfonyl modifications :
    • Replacing pyrrolidine with piperidine or morpholine alters steric bulk and hydrogen-bonding capacity, impacting target binding (e.g., enzyme inhibition) .
    • Sulfonyl group removal eliminates key interactions with charged residues in target proteins (e.g., kinases), as shown in SAR studies of similar sulfonamide derivatives .
  • Methoxy group variations :
    • Substituting methoxy with hydroxyl reduces lipophilicity (clogP decreases by ~1.5), affecting membrane permeability.
    • Fluorination at the methoxy position enhances metabolic stability but may reduce target affinity due to electronic effects .

Q. What experimental strategies can address contradictions in bioactivity data across studies?

  • Standardize assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for variables like serum concentration .
  • Validate target engagement :
    • Perform SPR (surface plasmon resonance) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) .
    • Use CRISPR knockouts to confirm on-target effects in cellular models .
  • Replicate solubility issues : If IC50_{50} values vary between labs, test solubility in DMSO/PBS mixtures and use LC-MS to quantify free compound in assay media .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction :
    • Use SwissADME to optimize logP (aim for 2–3) and polar surface area (<140 Ų) for blood-brain barrier penetration .
    • Predict CYP450 metabolism with StarDrop to avoid rapid clearance .
  • Molecular docking :
    • Dock derivatives into crystal structures of target proteins (e.g., PARP-1 or HDACs) to prioritize substituents with favorable binding energies (e.g., ΔG < -8 kcal/mol) .

Methodological Challenges

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Low sulfonylation yields :
    • Cause : Moisture-induced hydrolysis of sulfonyl chloride.
    • Solution : Use freshly distilled sulfonyl chloride and strictly anhydrous conditions .
  • Amide coupling inefficiency :
    • Cause : Competing side reactions (e.g., O-acylation).
    • Solution : Replace EDCI with BOP reagent or use microwave-assisted synthesis at 60°C .

Q. How can researchers validate the compound’s stability under biological assay conditions?

  • Stability testing :
    • Incubate the compound in PBS (pH 7.4) or cell culture media at 37°C for 24–72 hours.
    • Analyze degradation products via LC-MS; >90% recovery indicates stability .
  • Light sensitivity : Store solutions in amber vials if the methoxy group undergoes photodegradation .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Dose-response profiling : Compare IC50_{50} values in paired cell lines (e.g., MCF-7 vs. MCF-10A). A selectivity index >10 suggests therapeutic potential .
  • Mechanistic studies :
    • Perform flow cytometry to assess apoptosis (Annexin V/PI staining) .
    • Check ROS generation (DCFDA assay) to rule off-target toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
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4-methoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.